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molecular formula C14H19N3O2S B3290669 1-(Propylsulfonyl)-4-(pyridin-2-yl)piperidine-4-carbonitrile CAS No. 866559-82-2

1-(Propylsulfonyl)-4-(pyridin-2-yl)piperidine-4-carbonitrile

Cat. No. B3290669
M. Wt: 293.39 g/mol
InChI Key: VRJWGJOXOJZPDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07825135B2

Procedure details

4-Pyridin-2-ylpiperidine-4-carbonitrile (1-2) (3.55 g, 19 mmole) was dissolved in DCM-DIEA (v/v 5:1, 60 mL) at 0° C. To this solution was added n-PrSO2Cl (2.98, 21 mmole). The reaction mixture was then stirred for 1 h at 0° C. After this time, LCMS indicated that the reaction was completion. 2N NaOH (40 mL) was added and the reaction mixture was stirred 1 h at 0° C. The reaction mixture solution was then extracted with EtOAc (4×200 mL). The combined EtOAc extracts were washed with brine, dried over MgSO4, filtered, concentrated to afford the desired product 1-(propylsulfonyl)-4-pyridin-2-ylpiperidine4-carbonitrile (I-4A) as a yellow-brown solid. Analytical LCMS: single peak (214 nm), 2.642 min. This product was used in next step reaction without further purification.
Quantity
3.55 g
Type
reactant
Reaction Step One
Name
DCM DIEA
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
21 mmol
Type
reactant
Reaction Step Two
Name
Quantity
40 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][CH:4]=[CH:3][C:2]=1[C:7]1([C:13]#[N:14])[CH2:12][CH2:11][NH:10][CH2:9][CH2:8]1.[CH2:15]([S:18](Cl)(=[O:20])=[O:19])[CH2:16][CH3:17].[OH-].[Na+]>C(Cl)Cl.CCN(C(C)C)C(C)C>[CH2:15]([S:18]([N:10]1[CH2:9][CH2:8][C:7]([C:2]2[CH:3]=[CH:4][CH:5]=[CH:6][N:1]=2)([C:13]#[N:14])[CH2:12][CH2:11]1)(=[O:20])=[O:19])[CH2:16][CH3:17] |f:2.3,4.5|

Inputs

Step One
Name
Quantity
3.55 g
Type
reactant
Smiles
N1=C(C=CC=C1)C1(CCNCC1)C#N
Name
DCM DIEA
Quantity
60 mL
Type
solvent
Smiles
C(Cl)Cl.CCN(C(C)C)C(C)C
Step Two
Name
Quantity
21 mmol
Type
reactant
Smiles
C(CC)S(=O)(=O)Cl
Step Three
Name
Quantity
40 mL
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was then stirred for 1 h at 0° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the reaction mixture was stirred 1 h at 0° C
Duration
1 h
EXTRACTION
Type
EXTRACTION
Details
The reaction mixture solution was then extracted with EtOAc (4×200 mL)
WASH
Type
WASH
Details
The combined EtOAc extracts were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(CC)S(=O)(=O)N1CCC(CC1)(C#N)C1=NC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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